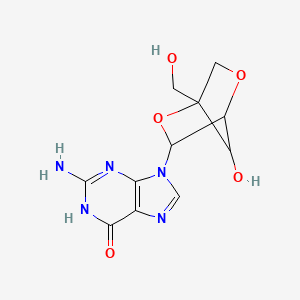
1-(2'-O-4-C-Methylene-b-D-ribofuranosyl)guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methylene bridge connecting the 2’-O and 4’-C positions of the ribofuranosyl moiety, resulting in a locked nucleic acid configuration. This structural modification enhances the stability and binding affinity of the nucleoside, making it a valuable tool in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of hydroxyl groups, formation of the methylene bridge, and subsequent coupling with guanine. The reaction conditions often involve the use of protecting groups such as acetyl or benzyl groups to selectively protect hydroxyl functionalities. The formation of the methylene bridge is achieved through cyclization reactions, often mediated by strong bases or acids.
Industrial Production Methods
Industrial production of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product. The industrial process may also incorporate continuous flow chemistry techniques to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanine base, often facilitated by strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Strong nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nucleoside, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted guanine derivatives.
科学的研究の応用
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in the study of nucleic acid interactions, gene expression, and molecular recognition processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of diagnostic assays, biosensors, and other biotechnological applications.
作用機序
The mechanism of action of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of the nucleic acid strands. The methylene bridge locks the ribofuranosyl moiety in a specific conformation, reducing the flexibility of the nucleoside and increasing its resistance to enzymatic degradation. This results in improved hybridization properties and increased specificity in molecular recognition processes. The compound targets nucleic acid sequences and pathways involved in gene expression and regulation.
類似化合物との比較
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine is unique compared to other nucleoside analogs due to its locked nucleic acid configuration. Similar compounds include:
2’-O-Methylguanosine: Lacks the methylene bridge, resulting in lower stability and binding affinity.
2’-Fluoro-2’-deoxyguanosine: Contains a fluorine atom at the 2’ position, offering different stability and binding properties.
Locked Nucleic Acid (LNA) Guanosine: Similar in structure but may have different modifications at other positions.
The uniqueness of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine lies in its enhanced stability and binding affinity, making it a valuable tool in various scientific and medical applications.
特性
分子式 |
C11H13N5O5 |
|---|---|
分子量 |
295.25 g/mol |
IUPAC名 |
2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O5/c12-10-14-7-4(8(19)15-10)13-3-16(7)9-5-6(18)11(1-17,21-9)2-20-5/h3,5-6,9,17-18H,1-2H2,(H3,12,14,15,19) |
InChIキー |
OZVMOEUWPMYRQU-UHFFFAOYSA-N |
正規SMILES |
C1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy(hydroxy)phosphoryl)oxyphosphonic acid trisodium](/img/structure/B15156884.png)
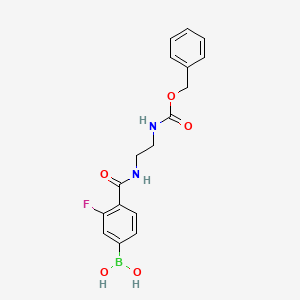
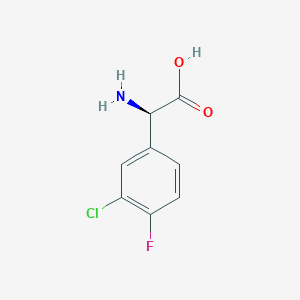
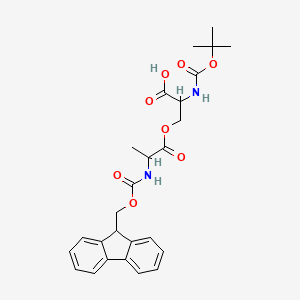
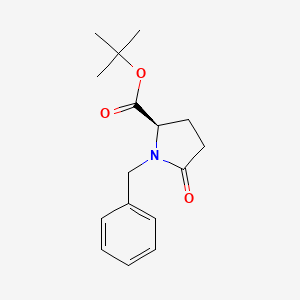
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)
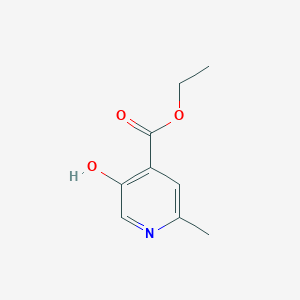
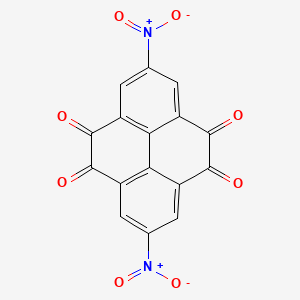
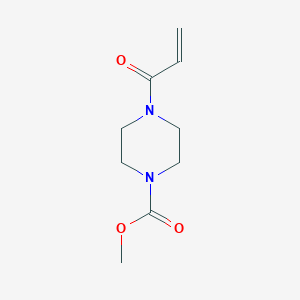
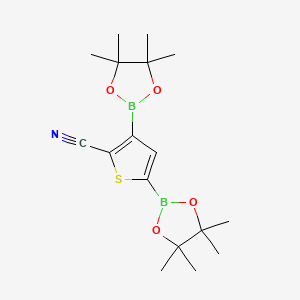
![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)
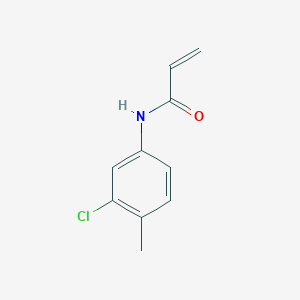
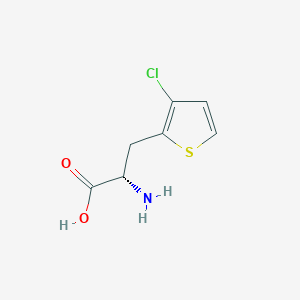
![bis(3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) hydrate dihydrochloride](/img/structure/B15156944.png)
